JWH-133 - 259869-55-1

JWH-133

Catalog Number: EVT-271173
CAS Number: 259869-55-1
Molecular Formula: C22H32O
Molecular Weight: 312.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JWH133 is a synthetic cannabinoid that acts as a selective agonist of the cannabinoid type-2 receptor (CB2R) [, , , , ]. It is frequently employed in scientific research to investigate the roles of CB2R in various physiological and pathological processes. JWH133 exhibits a higher affinity for CB2R compared to CB1R, making it a valuable tool for discerning the specific contributions of CB2R activation [, ].

Mechanism of Action

JWH133 exerts its biological effects by selectively binding to and activating CB2R [, , , , ]. This activation triggers downstream signaling pathways, ultimately influencing various cellular processes depending on the cell type and context. For example, JWH133 has been shown to:

  • Reduce neuroinflammation: JWH133 attenuates leukocyte-endothelial cell interactions and blood-brain barrier dysfunction under inflammatory conditions [].
  • Promote neurogenesis: It enhances neuroblast migration and increases the number of new cortical neurons after stroke in mice [].
  • Modulate macrophage polarization: JWH133 shifts macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, contributing to its protective effects in liver injury [].
  • Inhibit collagen production: In human fibroblast cultures, JWH133 reduces collagen content and the expression of alpha-smooth muscle actin, suggesting a potential role in wound healing and fibrosis [].
Applications
  • Stroke: Studies demonstrate its potential to improve functional recovery after stroke by promoting neurogenesis and reducing inflammation [].
  • Acute Liver Failure: JWH133 shows promise in protecting against liver damage by modulating macrophage polarization and reducing pro-inflammatory responses [].
  • Neuroinflammation: Research suggests its potential in mitigating neuroinflammation by reducing leukocyte adhesion, blood-brain barrier permeability, and the expression of inflammatory molecules [].
  • Pulmonary Conditions: JWH133 has been shown to inhibit bronchoconstriction and airway edema in a guinea pig model of gastroesophageal reflux [].
  • Fibrosis: In vitro studies suggest a potential role for JWH133 in reducing collagen production and fibroblast activation, indicating potential applications in wound healing and fibrotic diseases [].

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

    Compound Description: CP55940 is a nonclassical cannabinoid and a potent agonist for both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways of CB2R. []

    Relevance: Like (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), CP55940 acts as a CB2R agonist, but it exhibits higher potency in both adenylyl cyclase inhibition and arrestin recruitment assays. [] This suggests that CP55940 might have a more diverse pharmacological profile compared to JWH133.

(−)-trans-Δ9-tetrahydrocannabinol (THC)

    Compound Description: THC is a classical cannabinoid and the primary psychoactive compound in cannabis. It acts as a partial agonist at both CB1 and CB2 receptors. []

    Relevance: While both THC and (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) can activate CB2R, THC exhibits low efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2R activation. [] Unlike JWH133, which selectively targets CB2R, THC also activates CB1R, contributing to its psychoactive effects.

(−)-(6aR,7,10,10aR)-tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol (KM233)

    Compound Description: KM233 is a classical cannabinoid and an analog of THC. It acts as a potent agonist at both CB1 and CB2 receptors. []

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene (L759633)

    Compound Description: L759633 is a classical cannabinoid that acts as an agonist at both CB1 and CB2 receptors. []

    Relevance: In contrast to (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), which acts as an agonist, L759633 showed no efficacy in inhibiting adenylyl cyclase, a canonical pathway of CB2R activation. [] Furthermore, L759633, unlike the CB2R-selective JWH133, can also activate CB1R.

(6aR,10aR)-3-(1,1-dimethylheptyl)-6a,7,8,9,10,10a-hexahydro-1-methoxy-6,6-dimethyl-9-methylene-6H-dibenzo[b,d]pyran (L759656)

    Compound Description: L759656 is a classical cannabinoid and an agonist at both CB1 and CB2 receptors. []

    Relevance: L759656, unlike (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), failed to inhibit adenylyl cyclase, a canonical pathway of CB2R activation. [] Similar to L759633, L759656 can also activate CB1R, while JWH133 selectively targets CB2R.

    Compound Description: WIN55212-2 is an aminoalkylindole derivative that acts as an agonist at both CB1 and CB2 receptors. []

3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one (AM1710)

    Compound Description: AM1710 is a cannabilactone derivative and a potent and selective agonist for CB2R. []

    Relevance: AM1710 shares similar CB2R agonist activity with (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), displaying comparable efficacy in inhibiting adenylyl cyclase but with lower potency. []

(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone (UR144)

    Compound Description: UR144 is an aminoalkylindole derivative and a selective agonist for CB2R with a preference for arrestin recruitment over G-protein activation. []

    Relevance: While both (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) and UR144 are CB2R agonists, they display distinct functional selectivity. UR144 shows a bias towards arrestin recruitment without significant inhibition of adenylyl cyclase, unlike JWH133, which primarily activates G-protein signaling. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

    Compound Description: SR144528 is a diarylpyrazole derivative that acts as a selective antagonist at CB2R. [, , ]

    Relevance: In contrast to the agonist activity of (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) at CB2R, SR144528 acts as an inverse agonist at both adenylyl cyclase inhibition and arrestin recruitment pathways. [] This opposing action makes SR144528 valuable in elucidating the specific roles of CB2R activation by compounds like JWH133. Research shows that SR144528 can reverse the effects of WIN 55,212-2, indicating its antagonist activity against CB2R. []

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

    Compound Description: AM630 is an aminoalkylindole derivative and a selective antagonist at CB2R. [, ]

    Relevance: Unlike (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133), AM630 acts as an inverse agonist for adenylyl cyclase but exhibits low efficacy as an agonist for arrestin recruitment at CB2R. [] This distinct pharmacological profile from JWH133 suggests that AM630 might exert different effects on CB2R-mediated signaling.

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

    Compound Description: JTE907 is a carboxamide derivative and a selective antagonist at CB2R. []

    Relevance: JTE907 displays a similar pharmacological profile to AM630, acting as an inverse agonist for adenylyl cyclase but demonstrating low efficacy as an agonist for arrestin recruitment at CB2R, in contrast to the agonist activity of (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133). []

    Compound Description: O-1966 is a novel resorcinol-based compound and a highly selective agonist for CB2R. []

    Relevance: O-1966 shares a similar pharmacological profile with (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran (JWH133) as a potent and selective CB2R agonist. [] Both compounds demonstrated efficacy in attenuating leukocyte adhesion and blood-brain barrier leakage in a mouse model of LPS-induced encephalitis. [] This suggests that O-1966 could be a potential therapeutic agent for neuroinflammatory conditions.

Properties

CAS Number

259869-55-1

Product Name

JWH-133

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-(2-methylpentan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

Molecular Formula

C22H32O

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C22H32O/c1-7-12-21(3,4)16-9-10-17-18-13-15(2)8-11-19(18)22(5,6)23-20(17)14-16/h8-10,14,18-19H,7,11-13H2,1-6H3/t18-,19+/m0/s1

InChI Key

YSBFLLZNALVODA-RBUKOAKNSA-N

SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C

Solubility

Soluble in DMSO

Synonyms

1,1-dimethylbutyl-1-deoxy-Delta(9)-THC
JWH-133
JWH133

Canonical SMILES

CCCC(C)(C)C1=CC2=C(C=C1)C3CC(=CCC3C(O2)(C)C)C

Isomeric SMILES

CCCC(C)(C)C1=CC2=C(C=C1)[C@@H]3CC(=CC[C@H]3C(O2)(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.